Amyloid beta (1-24) is a peptide fragment derived from the larger amyloid precursor protein, specifically a truncated form of amyloid beta peptide. It has garnered significant attention in the context of Alzheimer's disease, primarily due to its role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The study of amyloid beta (1-24) provides insights into the mechanisms underlying amyloid aggregation and its implications for neuronal toxicity.
Amyloid beta (1-24) is synthesized from amyloid precursor protein through enzymatic cleavage by secretases. The peptide is typically produced in vitro using recombinant DNA technology or solid-phase peptide synthesis techniques. Various studies have reported on the expression and purification of amyloid beta peptides, highlighting methods that yield high-purity products suitable for experimental applications .
Amyloid beta (1-24) is classified as a neurotoxic peptide and falls under the category of amyloidogenic proteins. It is part of a broader family of amyloid beta peptides, including the more studied forms such as amyloid beta (1-40) and amyloid beta (1-42). These peptides are characterized by their propensity to misfold and aggregate into fibrillary structures, contributing to the pathophysiology of Alzheimer's disease.
The synthesis of amyloid beta (1-24) can be achieved through various methodologies, including:
The purification process typically involves multiple steps to ensure high purity (>97%) and correct folding of the peptide. Analytical techniques such as mass spectrometry and amino acid analysis are employed to confirm peptide identity and purity .
Amyloid beta (1-24) consists of 24 amino acids, with its sequence playing a crucial role in its aggregation properties. The molecular structure features regions that can adopt β-sheet conformations, which are essential for fibril formation.
The molecular weight of amyloid beta (1-24) is approximately 2,700 Da. Structural studies using techniques like circular dichroism spectroscopy have shown that this peptide can form structured aggregates under certain conditions, indicative of its potential to contribute to plaque formation in vivo .
Amyloid beta (1-24) participates in several key reactions relevant to its biological activity:
The kinetics of these reactions can be monitored using thioflavin T assays, which measure fluorescence changes associated with fibril formation over time .
The mechanism by which amyloid beta (1-24) exerts its effects involves several pathways:
Experimental models have demonstrated that even low concentrations of aggregated amyloid beta (1-24) can significantly affect neuronal health and function.
Amyloid beta (1-24) is typically a white to off-white powder in its solid state. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions.
The peptide exhibits characteristics typical of polypeptides:
Relevant analyses include:
Amyloid beta (1-24) has several important applications in scientific research:
The amyloid cascade hypothesis, first articulated by Hardy and Higgins in 1992, positioned amyloid-β (Aβ) aggregates as the central drivers of Alzheimer's pathogenesis [1] [7]. Early research focused predominantly on full-length Aβ species, particularly Aβ42, due to its pronounced aggregation propensity and predominance in neuritic plaques. However, the identification of N-terminally intact but C-terminally truncated Aβ fragments in post-mortem AD brains revealed a more complex amyloid landscape [2]. These fragments—generated through proteolytic remodeling of full-length Aβ or direct cleavage of amyloid precursor protein (APP)—emerged as critical modulators of amyloidogenicity. The discovery that Aβ fragments like Aβ24 retain bioactivity despite their shortened structure fundamentally expanded understanding of amyloid diversity and pathology beyond canonical full-length species [5] [8].
Aβ24 (H-Aβ1-24-OH) is generated primarily through C-terminal truncation of Aβ42 by metalloproteinases, with matrix metalloproteinase-9 (MMP-9) identified as a principal protease [2] [5]. MMP-9 cleaves Aβ42 after residue 24, yielding Aβ24 and an 18-residue fragment (Aβ25-42). This cleavage occurs preferentially under pathological conditions where glial activation upregulates MMP-9 expression—commonly observed in AD brain microenvironments [2]. Unlike full-length Aβ42, Aβ24 exhibits enhanced solubility and altered aggregation kinetics due to the removal of hydrophobic C-terminal domains (residues 25–42) that normally drive β-sheet formation [2].
Table 1: Proteolytic Enzymes Generating C-Terminally Truncated Aβ Fragments
Protease | Cleavage Site in Aβ42 | Resulting Fragment(s) | Biological Context |
---|---|---|---|
MMP-9 | Ala24-Gly25 | Aβ1-24 + Aβ25-42 | Glial activation, AD brains |
Neprilysin | Multiple sites | Varied N-terminal fragments | General Aβ degradation |
IDE | Multiple sites | Heterogeneous fragments | Cellular clearance |
MMP-2 | Leu34-Met35 | Aβ1-34 + Aβ35-42 | Inflammatory conditions |
Experimental evidence demonstrates Aβ24’s pathological significance: Intracranial injection of synthetic human Aβ24 into wild-type mice induces:
The contribution of Aβ24 diverges significantly between sporadic AD (SAD) and familial AD (FAD), reflecting distinct etiological mechanisms:
Sporadic AD: Aβ24 accumulation arises from impaired clearance rather than overproduction. Age-related decline in proteolytic enzymes (e.g., MMP-9 dysregulation), coupled with vascular dysfunction, reduces Aβ24 degradation [5] [8]. The APOE4 allele—the strongest genetic risk factor for SAD—exacerbates this by impairing Aβ efflux across the blood-brain barrier, facilitating Aβ24 retention [7] [8]. Aβ24 then acts as a seed for soluble Aβ42 oligomerization, initiating aggregation cascades even when Aβ42 concentrations are physiologically normal [2]. This seeding mechanism explains amyloid deposition in SAD patients lacking familial mutations.
Familial AD: Driven by APP, PSEN1, or PSEN2 mutations, FAD elevates Aβ42 production and the Aβ42/Aβ40 ratio [1] [6]. Though Aβ24 is not a primary product of FAD mutations, its generation may be secondary to elevated Aβ42 substrate. Notably, PSEN1 mutation carriers exhibit higher insoluble Aβ42 levels in the temporal cortex (∼150 pmol/g tissue) compared to SAD (∼100 pmol/g), creating more substrate for proteolytic generation of Aβ24 [6]. However, the dominant pathogenic driver remains full-length Aβ42 hyperproduction.
Table 2: Aβ24 Pathogenicity in Sporadic vs. Familial AD
Pathogenic Feature | Sporadic AD | Familial AD |
---|---|---|
Primary mechanism | Clearance failure (↓ proteolysis/transport) | Aβ42 overproduction (mutations in APP/PSEN) |
Aβ42 levels | Normal or moderately elevated | Markedly elevated (e.g., 2–3× control in PSEN1 carriers) |
Role of Aβ24 | Seed for Aβ42 aggregation | Secondary byproduct of Aβ42 excess |
Genetic risk association | APOE4 (impaired clearance) | APP/PSEN mutations (altered γ-secretase processivity) |
Therapeutic implications | Enhance degradation/clearance of fragments | Reduce Aβ42 production or target full-length aggregates |
Aβ24 thus represents a convergence point for multiple AD pathways: In SAD, it initiates amyloidogenesis despite normal Aβ42 kinetics, while in FAD, it may amplify pathology downstream of genetic lesions. Its unique seeding potency underscores its relevance as a biomarker and therapeutic target, particularly for sporadic disease [2] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3